molecular formula C12H36Al2N6 B1591162 三(二甲基酰胺)铝(III) CAS No. 32093-39-3

三(二甲基酰胺)铝(III)

货号: B1591162
CAS 编号: 32093-39-3
分子量: 318.42 g/mol
InChI 键: JGZUJELGSMSOID-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Tris(dimethylamido)aluminum(III) is an organoaluminum compound with the chemical formula Al(N(CH₃)₂)₃. It is a white to yellow crystalline solid that is highly reactive and sensitive to moisture. This compound is primarily used as a precursor in the synthesis of aluminum nitride (AlN) thin films through organometallic chemical vapor deposition (OMCVD) processes .

作用机制

Target of Action

Tris(dimethylamido)aluminum(III), also known as Hexakis(dimethylamino)dialuminum, primarily targets the formation of thin films of aluminum nitride (AlN) in the process of organometallic chemical vapor deposition (OMCVD) .

Mode of Action

The interaction of Tris(dimethylamido)aluminum(III) or Hexakis(dimethylamino)dialuminum with its targets involves a process called atomic layer deposition (ALD). In this process, the compound is used as a precursor to deposit thin films of aluminum nitride (AlN) on a substrate .

Biochemical Pathways

The biochemical pathway affected by Tris(dimethylamido)aluminum(III) or Hexakis(dimethylamino)dialuminum is the organometallic chemical vapor deposition (OMCVD) process. This process is used to create thin films of aluminum nitride (AlN), which have applications in various fields such as electronics .

Pharmacokinetics

While the term pharmacokinetics is typically used in the context of drug metabolism, in the case of Tris(dimethylamido)aluminum(III) or Hexakis(dimethylamino)dialuminum, it’s more appropriate to discuss its physical and chemical properties. The compound is a solid with a density of 0.865 g/mL at 25 °C (lit.) . It has a melting point of 82-84 °C (lit.) . These properties can impact the compound’s effectiveness in the OMCVD process.

Result of Action

The result of the action of Tris(dimethylamido)aluminum(III) or Hexakis(dimethylamino)dialuminum is the formation of thin films of aluminum nitride (AlN). These films are used in various applications, including the fabrication of electronic devices .

Action Environment

The action of Tris(dimethylamido)aluminum(III) or Hexakis(dimethylamino)dialuminum is influenced by environmental factors such as temperature and pressure. For instance, the compound’s sublimation occurs at 70-80°C/10-2 Torr . Additionally, the compound is moisture sensitive , indicating that the presence of water can affect its stability and efficacy in the OMCVD process.

安全和危害

Tris(dimethylamido)aluminum(III) is classified as Skin Corr. 1B - Water-react 1 . It should be kept away from heat, sparks, open flames, and hot surfaces . It reacts violently with water , and personal protective equipment should be worn when handling it .

未来方向

Tris(dimethylamido)aluminum(III) shows great promise for the deposition of low-impurity or impurity-free aluminum nitride by PE-ALD . It may also be used as a precursor to aluminum nitride (AlN) thin films by organometallic chemical vapor deposition (OMCVD) .

准备方法

Synthetic Routes and Reaction Conditions

Tris(dimethylamido)aluminum(III) can be synthesized by reacting aluminum trichloride (AlCl₃) with lithium dimethylamide (LiN(CH₃)₂) in an inert atmosphere. The reaction typically occurs at low temperatures to prevent decomposition and is carried out under anhydrous conditions to avoid hydrolysis .

Industrial Production Methods

In industrial settings, the production of Tris(dimethylamido)aluminum(III) involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature and moisture levels, to ensure high purity and yield of the final product .

化学反应分析

Types of Reactions

Tris(dimethylamido)aluminum(III) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Tris(dimethylamido)aluminum(III) include ammonia (NH₃) and hydrazine (N₂H₄). These reactions are typically carried out under controlled temperatures ranging from 150°C to 225°C .

Major Products

The major products formed from the reactions of Tris(dimethylamido)aluminum(III) include aluminum nitride (AlN) thin films, which are used in various electronic and optoelectronic applications .

相似化合物的比较

Similar Compounds

Uniqueness

Tris(dimethylamido)aluminum(III) is unique due to its high volatility and thermal stability, which make it particularly suitable for the deposition of high-quality aluminum nitride (AlN) thin films. Its ability to form low-impurity films is an advantage over other aluminum precursors .

属性

CAS 编号

32093-39-3

分子式

C12H36Al2N6

分子量

318.42 g/mol

IUPAC 名称

dialuminum;dimethylazanide

InChI

InChI=1S/6C2H6N.2Al/c6*1-3-2;;/h6*1-2H3;;/q6*-1;2*+3

InChI 键

JGZUJELGSMSOID-UHFFFAOYSA-N

SMILES

CN(C)[Al](N(C)C)N(C)C.CN(C)[Al](N(C)C)N(C)C

规范 SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Al+3].[Al+3]

Pictograms

Flammable; Corrosive

产品来源

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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